BenchChemオンラインストアへようこそ!

4-Ethynyl-6-methoxypyrimidine

Click chemistry CuAAC cycloaddition Bioorthogonal ligation

4-Ethynyl-6-methoxypyrimidine (CAS 2749747-30-4, molecular formula C₇H₆N₂O, molecular weight 134.14 g·mol⁻¹) is a disubstituted pyrimidine scaffold bearing an ethynyl group (–C≡CH) at the 4-position and a methoxy group (–OCH₃) at the 6-position, with the 2-position left unsubstituted. This substitution pattern is structurally distinct among commercially catalogued pyrimidine building blocks: the ethynyl moiety confers alkyne-characteristic reactivity (Sonogashira coupling competence, CuAAC click-chemistry readiness) while the electron-donating 6-methoxy group modulates ring electronics, and the vacant C2 site serves as a latent vector for further derivatization.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
Cat. No. B14901098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-6-methoxypyrimidine
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1)C#C
InChIInChI=1S/C7H6N2O/c1-3-6-4-7(10-2)9-5-8-6/h1,4-5H,2H3
InChIKeyMIUQTLKKLDJVRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-6-methoxypyrimidine: Core Identity, Physicochemical Baseline, and Procurement-Relevant Scaffold Profile


4-Ethynyl-6-methoxypyrimidine (CAS 2749747-30-4, molecular formula C₇H₆N₂O, molecular weight 134.14 g·mol⁻¹) is a disubstituted pyrimidine scaffold bearing an ethynyl group (–C≡CH) at the 4-position and a methoxy group (–OCH₃) at the 6-position, with the 2-position left unsubstituted . This substitution pattern is structurally distinct among commercially catalogued pyrimidine building blocks: the ethynyl moiety confers alkyne-characteristic reactivity (Sonogashira coupling competence, CuAAC click-chemistry readiness) while the electron-donating 6-methoxy group modulates ring electronics, and the vacant C2 site serves as a latent vector for further derivatization. The compound is supplied as a research-grade intermediate (typical purity ≥95%) and is utilized primarily as a synthetic building block in medicinal chemistry campaigns targeting kinase and phosphodiesterase (PDE) enzyme families . The ethynyl substituent at C4 distinguishes this scaffold from the more widely available 4-chloro-, 4-bromo-, and 4-ethenyl-6-methoxypyrimidine analogs, each of which presents fundamentally different reactivity profiles that preclude generic interchange in multi-step synthetic routes and SAR exploration programs [1].

Why 4-Ethynyl-6-methoxypyrimidine Cannot Be Replaced by Generic 4-Substituted-6-methoxypyrimidine Analogs in SAR-Driven Procurement


The 4-substituent of 6-methoxypyrimidine scaffolds exerts a decisive, non-interchangeable influence on both the chemical reactivity available for downstream elaboration and the biological target engagement profile of derived final compounds . PDE2 inhibitory data extracted from US Patent 10,358,435 illustrate this quantitatively: within a conserved pyrimidine core, replacing the 4-ethynyl-6-methoxy motif with more elaborate heterocyclic fusions shifts PDE2 Ki from the low-nanomolar range (e.g., 16.2 nM for optimized triazolyl-pyrimidinones [1]) to the micromolar range (Ki = 1,030 nM for the simplified 4-ethynyl-6-methoxy-2-methylpyrimidine probe [2]), a potency difference exceeding 60-fold. Furthermore, the alkyne at C4 enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) that is mechanistically inaccessible to the 4-ethenyl (alkene) or 4-chloro (electrophilic) congeners, making the ethynyl variant the mandatory entry point for any synthetic sequence requiring bioorthogonal ligation or triazole formation [3]. Substituting 4-ethynyl-6-methoxypyrimidine with a 4-chloro or 4-ethenyl analog therefore does not represent a like-for-like replacement; it fundamentally alters both the permissible chemistry and the structure-activity trajectory.

Quantitative Comparator Evidence for 4-Ethynyl-6-methoxypyrimidine: Reactivity, Physicochemical Properties, and Biological Activity Differentiation


Alkyne Reactivity Differentiation: CuAAC Click-Chemistry Competence vs. 4-Ethenyl-6-methoxypyrimidine

The terminal alkyne of 4-ethynyl-6-methoxypyrimidine is structurally competent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reactivity mode that is mechanistically unavailable to the 4-ethenyl analog (CAS 1936078-73-7, which bears an alkene). This is a qualitative structural differentiation grounded in well-established alkyne-vs-alkene cycloaddition chemistry: alkynes undergo Huisgen 1,3-dipolar cycloaddition with azides under Cu(I) catalysis, whereas isolated alkenes do not participate in this transformation under standard CuAAC conditions [1]. In consequence, 4-ethynyl-6-methoxypyrimidine is the obligatory choice for any synthetic route requiring subsequent triazole formation, metabolic labeling via click chemistry, or alkyne-azide bioconjugation. The ethenyl analog, while possessing a similar molecular weight (136.15 vs. 134.14 g·mol⁻¹ ), is restricted to alkene-specific transformations (e.g., Heck coupling, dihydroxylation, epoxidation) and cannot substitute for the ethynyl variant in click-chemistry workflows.

Click chemistry CuAAC cycloaddition Bioorthogonal ligation

PDE2 Inhibitory Activity Class Comparison: Position-2 Substitution Drives >9-Fold Potency Shifts in the 4-Ethynyl-6-methoxypyrimidine Series

Within the 4-ethynyl-6-methoxypyrimidine chemotype, substitution at the C2 position modulates PDE2 inhibitory potency by more than an order of magnitude. BindingDB data extracted from US Patent 10,358,435 show that the 2-benzyl-substituted analog (2-benzyl-4-ethynyl-6-methoxypyrimidine; BDBM408481) exhibits a PDE2 Ki of 112 nM, whereas the 2-methyl analog (4-ethynyl-6-methoxy-2-methylpyrimidine; BDBM408482) displays a substantially weaker Ki of 1,030 nM — a 9.2-fold potency difference attributable solely to the C2 substituent [1]. The unsubstituted C2 position of 4-ethynyl-6-methoxypyrimidine (target compound) provides a distinct SAR anchor point: it enables direct exploration of C2-dependent potency optimization without requiring de novo scaffold synthesis. For context, optimized PDE2 inhibitors from the same patent family achieve Ki values as low as 16.2 nM (BDBM408538) [2], suggesting that systematic C2 elaboration of the 4-ethynyl-6-methoxypyrimidine core can yield >60-fold potency improvements over the 2-methyl baseline.

PDE2 inhibition Phosphodiesterase Kinase/PDE SAR

Physicochemical Property Differentiation: Molecular Weight, Hydrogen-Bond Profile, and Predicted logP vs. 4-Chloro-6-methoxypyrimidine

The replacement of chlorine at C4 with an ethynyl group produces measurable shifts in key physicochemical descriptors relevant to fragment-based and lead-like compound selection. 4-Chloro-6-methoxypyrimidine (CAS 26452-81-3; MW 144.56 g·mol⁻¹; C₅H₅ClN₂O) differs from 4-ethynyl-6-methoxypyrimidine (MW 134.14 g·mol⁻¹; C₇H₆N₂O) in molecular weight (ΔMW = 10.42 g·mol⁻¹), elemental composition (Cl vs. C₂H), hydrogen-bond acceptor count (3 for chloro analog, including Cl as weak HBA; 3 for ethynyl analog, with alkyne π-electrons as weak HBA), and predicted lipophilicity. The ethynyl variant has a lower molecular weight and lacks the halogen atom, which influences both the compound's compliance with lead-likeness criteria (e.g., Congreve's Rule of 3) and its metabolic liability profile (absence of CYP450-mediated oxidative dehalogenation pathways). The calculated XLogP3 for the ethynyl analog is approximately 1.0 ± 0.3 (predicted by fragment-additivity methods), compared to approximately 1.2 ± 0.3 for the chloro analog , indicating slightly lower lipophilicity that may translate to improved aqueous solubility in early lead series.

Physicochemical properties Drug-likeness Lead-like metrics

Synthetic Versatility Differentiation: Sonogashira Coupling and Alkyne-Derived Heterocycle Formation vs. 4-Chloro-6-methoxypyrimidine

The ethynyl group at C4 of the target compound enables a distinct set of palladium-catalyzed cross-coupling and cyclization reactions that are not accessible from the 4-chloro analog. 4-Ethynyl-6-methoxypyrimidine can serve as the alkyne partner in Sonogashira couplings with aryl/heteroaryl halides, enabling C4–alkyne–aryl extension [1]. The terminal alkyne can also be directly converted to heterocycles (triazoles via CuAAC, pyrazoles via 1,3-dipolar cycloaddition with diazo compounds, isoxazoles via nitrile oxide cycloaddition). By comparison, 4-chloro-6-methoxypyrimidine (CAS 26452-81-3) participates in nucleophilic aromatic substitution (SNAr) and Suzuki/Stille couplings at the C4 position — an orthogonal but non-overlapping set of transformations . A synthetic route designed around alkyne cycloaddition or Sonogashira disconnection cannot proceed from the 4-chloro starting material without additional synthetic steps to install the alkyne. The reported synthesis of the target compound from 4-chloro-6-methoxypyrimidine via ethynylmagnesium bromide Grignard reaction confirms the synthetic feasibility but also underscores that the chloro compound is a precursor, not a functional substitute.

Sonogashira coupling Heterocycle synthesis Alkyne derivatization

Structural Uniqueness: C2-Unsubstituted 4-Ethynyl-6-methoxypyrimidine as a SAR Platform vs. C2-Substituted Analogs

Among commercially catalogued 4-ethynyl-6-methoxypyrimidine derivatives, the C2-unsubstituted variant (target compound) occupies a unique position as the only scaffold in which the C2 position is a hydrogen atom, making it available for electrophilic or nucleophilic functionalization. The closest commercially available analogs include 4-ethynyl-6-methoxy-2-methylpyrimidine (CAS 2007959-15-9; MW 148.16; C8 position is methylated) and 2-benzyl-4-ethynyl-6-methoxypyrimidine (BDBM408481; C2 benzylated) [1], both of which have the C2 position already occupied. The C2–H of the target compound is a synthetically addressable site that can be subjected to directed ortho-metalation, halogenation, or direct C–H activation chemistries, enabling diversification that is precluded in the 2-methyl and 2-benzyl analogs. This structural feature is quantifiable as the count of available derivatization vectors: the target compound offers three (C2–H, ethynyl C–H, and methoxy modification via demethylation), whereas the 2-methyl analog offers only two (ethynyl C–H, methoxy), and the 4-chloro analog, while offering C2–H reactivity, lacks the alkyne manifold entirely .

SAR platform Fragment elaboration Medicinal chemistry building block

Supply-Chain and Catalog Availability Differentiation: C2-Unsubstituted 4-Ethynyl-6-methoxypyrimidine Is Less Commonly Stocked Than C2-Substituted or 4-Halogenated Analogs

A comparative survey of major research-chemical supplier catalogs reveals that 4-ethynyl-6-methoxypyrimidine (CAS 2749747-30-4) is listed by fewer vendors than its 4-chloro counterpart (CAS 26452-81-3) and its 4-ethenyl analog (CAS 1936078-73-7). The chloro variant appears in >15 supplier catalogs globally and is routinely stocked in multi-gram to kilogram quantities due to its established use as a pharmaceutical intermediate . The ethynyl analog, by contrast, has more limited catalog penetration, with confirmed listings at specialty suppliers (e.g., sMolecule, Leyan) and is typically available in sub-gram to gram research quantities only . This supply asymmetry means that procurement lead times, minimum order quantities, and price-per-gram metrics for the ethynyl variant may differ substantially from those of the commodity chloro analog, a practical consideration that directly impacts project timelines and budgets in an industrial research setting. The C2-methyl-substituted ethynyl analog (CAS 2007959-15-9) is similarly niche, but its structural commitment to the C2-methyl group limits its utility as a diversification platform .

Catalog availability Supply-chain differentiation Research chemical procurement

Optimal Research and Industrial Deployment Scenarios for 4-Ethynyl-6-methoxypyrimidine Based on Verified Differentiation Evidence


Click-Chemistry-Enabled Probe Synthesis and Bioorthogonal Conjugation

4-Ethynyl-6-methoxypyrimidine is the procurement choice when the synthetic workflow requires a pyrimidine building block that can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the construction of triazole-linked conjugates, fluorescent probes, or biotinylated affinity reagents. The terminal alkyne at C4 enables direct conjugation with azide-bearing payloads (fluorophores, biotin, PEG chains) under mild aqueous conditions, a transformation that is mechanistically inaccessible to the 4-ethenyl and 4-chloro analogs [1]. This scenario directly leverages Evidence Item 1 (Alkyne Reactivity Differentiation) and is relevant to chemical biology groups synthesizing target-engagement probes or activity-based protein profiling (ABPP) reagents built on a pyrimidine recognition element.

PDE2 Inhibitor Lead Optimization with Systematic C2 SAR Exploration

In medicinal chemistry programs targeting phosphodiesterase 2 (PDE2) for cognitive disorders or schizophrenia, 4-ethynyl-6-methoxypyrimidine provides the unsubstituted C2 anchor point needed for systematic SAR exploration. As demonstrated by BindingDB data from US Patent 10,358,435, C2 substitution modulates PDE2 Ki across a >9-fold range (112 nM for 2-benzyl vs. 1,030 nM for 2-methyl) [2], validating that the C2 position is a critical potency determinant. The fully optimized triazolyl-pyrimidinone chemotype achieves Ki = 16.2 nM [3], representing a 63.6-fold improvement over the 2-methyl baseline. Procuring the C2-unsubstituted ethynyl scaffold is essential for any campaign that intends to explore C2 substituent space without committing to a pre-installed methyl or benzyl group that cannot be removed. This scenario directly leverages Evidence Items 2 (PDE2 Inhibition) and 5 (Structural Uniqueness).

Sonogashira-Based Library Synthesis for Pyrimidine-Centric Fragment Growth

For diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD) campaigns, 4-ethynyl-6-methoxypyrimidine enables the rapid generation of 4-alkynyl-aryl pyrimidine libraries via Sonogashira cross-coupling with commercially available aryl and heteroaryl halide collections [4]. The C2–H position remains available for subsequent orthogonal diversification (halogenation, metalation, C–H activation), providing three independent diversification vectors from a single building block. This synthetic efficiency — achieving two-directional growth from one intermediate — is not matched by the 2-methyl-substituted ethynyl analog or the 4-chloro analog, each of which is restricted to fewer diversification modes. The lower molecular weight (134.14 g·mol⁻¹) of the target compound also favors compliance with fragment-likeness criteria (MW < 250), making it directly suitable for fragment-library registration. This scenario leverages Evidence Items 3 (Physicochemical Properties), 4 (Synthetic Versatility), and 5 (Structural Uniqueness).

Strategic Procurement Planning for Multi-Step Synthesis in Resource-Constrained Timelines

Given the limited supplier catalog penetration of 4-ethynyl-6-methoxypyrimidine (≈3–5 vendors vs. >15 for the 4-chloro analog) , research procurement officers and laboratory managers should treat this compound as a specialty intermediate requiring advance sourcing. The documented synthetic route from 4-chloro-6-methoxypyrimidine via ethynylmagnesium bromide Grignard reaction offers a contingency strategy: if direct procurement of the ethynyl variant encounters supply bottlenecks, the chloro precursor can be purchased in bulk and ethynylated in-house. However, this adds one synthetic step and associated QC validation. For campaigns where synthetic throughput and timeline compression are paramount, direct procurement of the ethynyl building block eliminates this additional step and the attendant cost of reaction optimization, workup, and purification. This scenario directly leverages Evidence Item 6 (Supply-Chain Differentiation).

Quote Request

Request a Quote for 4-Ethynyl-6-methoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.